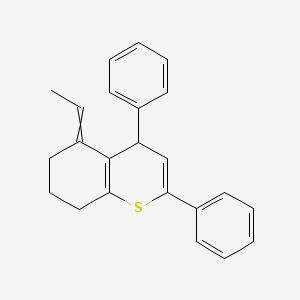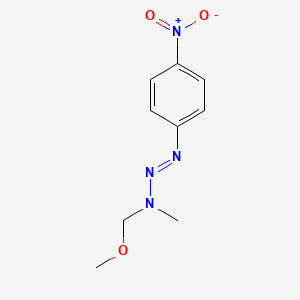
(1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene is a synthetic organic compound that belongs to the class of triazene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method might involve the reaction of a methoxymethylating agent with a triazene precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired product.
化学反应分析
Types of Reactions
(1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry
In chemistry, (1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, triazene derivatives are often studied for their potential therapeutic properties. They may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Research into this compound could reveal similar applications.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its chemical properties could make it suitable for use in coatings, adhesives, or other industrial products.
作用机制
The mechanism of action of (1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
相似化合物的比较
Similar Compounds
(1E)-3-(Methoxymethyl)-3-methyl-1-phenyltriaz-1-ene: Similar structure but without the nitro group.
(1E)-3-(Methoxymethyl)-3-methyl-1-(4-aminophenyl)triaz-1-ene: Similar structure with an amino group instead of a nitro group.
Uniqueness
The presence of the nitro group in (1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene may impart unique chemical and biological properties compared to its analogs
属性
CAS 编号 |
90476-19-0 |
|---|---|
分子式 |
C9H12N4O3 |
分子量 |
224.22 g/mol |
IUPAC 名称 |
1-methoxy-N-methyl-N-[(4-nitrophenyl)diazenyl]methanamine |
InChI |
InChI=1S/C9H12N4O3/c1-12(7-16-2)11-10-8-3-5-9(6-4-8)13(14)15/h3-6H,7H2,1-2H3 |
InChI 键 |
YUXBZJIOQIWZTL-UHFFFAOYSA-N |
规范 SMILES |
CN(COC)N=NC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


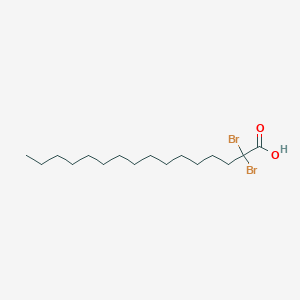
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
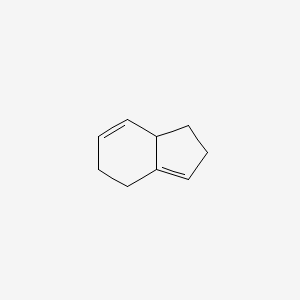
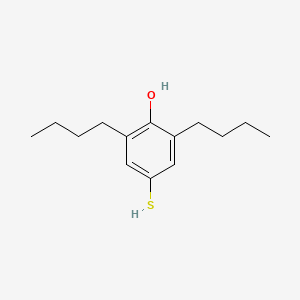
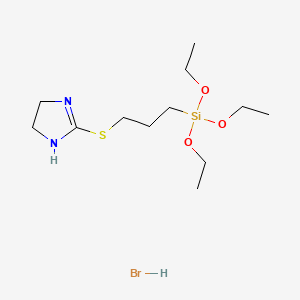


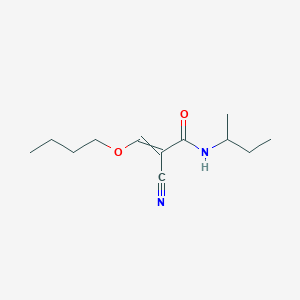

![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)
